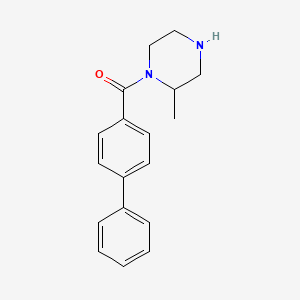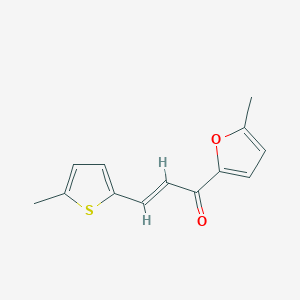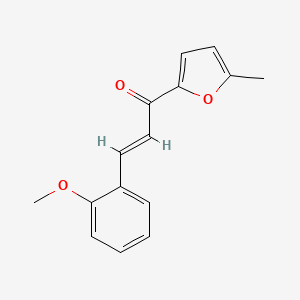
(4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl) is a complex organic compound characterized by the presence of both sulfonyl and amidoxime functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl) typically involves multiple steps. One common route starts with the preparation of (4-(tert-Butyl)phenylsulfonyl)acetamidoxime, which is then reacted with 4-(bromomethyl)phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl) undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The amidoxime group can be reduced to form amine derivatives.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylsulfonyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl) is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents.
Industry
In materials science, the compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which (4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl) exerts its effects involves interactions with molecular targets through its functional groups. The sulfonyl and amidoxime groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bromomethyl group can undergo substitution reactions, modifying the compound’s properties and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(tert-Butyl)phenylsulfonyl)acetamidoxime
- 4-(Bromomethyl)phenylsulfonyl chloride
- (4-(tert-Butyl)phenylsulfonyl)amine
Uniqueness
(4-(tert-Butyl)phenylsulfonyl)acetamidoxime O-4-(bromomethyl)phenylsulfonyl) is unique due to the presence of both sulfonyl and amidoxime groups, which provide a combination of reactivity and stability. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
[(E)-[1-amino-2-(4-tert-butylphenyl)sulfonylethylidene]amino] 4-(bromomethyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O5S2/c1-19(2,3)15-6-10-16(11-7-15)28(23,24)13-18(21)22-27-29(25,26)17-8-4-14(12-20)5-9-17/h4-11H,12-13H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLOOJSJZSCRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)CBr)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)CBr)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B6332575.png)
![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)










